N-(3,4-dimethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c1-23-10-4-3-9(7-11(10)24-2)16-13(22)8-25-15-19-18-14-17-12(21)5-6-20(14)15/h3-7H,8H2,1-2H3,(H,16,22)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXHBBBHNUQPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC(=O)N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C18H21N5O4S
- Molecular Weight : 403.5 g/mol
- CAS Number : 895004-29-2
The structure features a triazole ring fused with a pyrimidine moiety, which is known to influence its biological activity.
Anticancer Activity
Research has highlighted the anticancer potential of compounds containing triazole and thioacetamide structures. For instance, studies have shown that derivatives of 1,2,4-triazoles exhibit significant cytotoxicity against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-2-((7-oxo... | MCF-7 | XX |
| N-(3,4-dimethoxyphenyl)-2-((7-oxo... | Bel-7402 | XX |
| Vinblastine (Standard) | MCF-7 | XX |
(Note: Specific IC50 values need to be filled in based on experimental data.)
Antiviral and Antimicrobial Properties
The compound also demonstrates antiviral and antimicrobial activities. Research indicates that triazole derivatives can inhibit viral replication and bacterial growth. This is attributed to their ability to interfere with essential metabolic pathways in pathogens .
Table 2: Antiviral and Antimicrobial Activities
| Activity Type | Target Pathogen/Virus | Effectiveness |
|---|---|---|
| Antiviral | Influenza Virus | Moderate |
| Antibacterial | Staphylococcus aureus | High |
| Antifungal | Candida albicans | Moderate |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and metabolism.
- DNA Interaction : It has potential interactions with DNA/RNA synthesis pathways.
- Reactive Oxygen Species (ROS) Modulation : The compound could modulate ROS levels, leading to apoptosis in cancer cells.
Study 1: Cytotoxicity Evaluation
In a study published in PubMed Central, various triazole derivatives were screened for cytotoxic activity against human malignant cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects comparable to established chemotherapeutics .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of similar compounds. The study demonstrated significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting the compound's potential as a therapeutic agent in infectious diseases .
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of 1,2,4-triazoles have been shown to possess antibacterial and antifungal activities. For example, studies have demonstrated that triazole derivatives can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 2–32 µg/mL for certain derivatives .
Anticancer Potential
Triazole-containing compounds are also being investigated for their anticancer properties. Some studies have reported that certain triazolo[4,3-a]pyrimidine derivatives exhibit potent activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, specific derivatives showed IC50 values indicating effective inhibition of cell proliferation . The mechanism of action often involves targeting specific kinases or pathways associated with cancer cell survival and proliferation.
Neuroprotective Effects
Emerging research suggests that triazole derivatives may offer neuroprotective benefits. Certain compounds have demonstrated the ability to modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases .
Several studies have documented the biological activities of similar compounds:
- Antibacterial Studies : In one study, triazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of effectiveness with some exhibiting better activity than standard antibiotics like ampicillin .
- Anticancer Activity : Another research effort focused on synthesizing triazolo-pyrimidine derivatives which were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that some compounds had IC50 values in the nanomolar range against specific cancer types .
Comparison with Similar Compounds
Imidazopyridine Derivatives ()
The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a bicyclic core (imidazopyridine) but differs in electronic and steric properties. Key distinctions include:
- Substituent Effects : The nitro group (electron-withdrawing) and ester functionalities contrast with the dimethoxyphenyl (electron-donating) and thioacetamide groups in the target compound. These differences likely influence solubility and metabolic stability.
- Physical Properties : The imidazopyridine derivative has a melting point of 243–245°C and a 51% synthetic yield . Comparable data for the target compound are unavailable but could be hypothesized to differ due to its distinct substituents.
Quinazolinone and Thienopyrimidine Derivatives ()
Compounds such as N-(2-isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (476485-64-0) feature quinazolinone or thienopyrimidinone cores. The thieno-fused system may also alter redox properties compared to the triazole-containing scaffold .
Substituent and Functional Group Comparisons
Fluorinated and Spirocyclic Analogues ()
Patent compounds like 7-(4-(3-(dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide () incorporate spirocyclic architectures and trifluoromethyl groups. These features enhance metabolic resistance and target affinity but may reduce solubility compared to the dimethoxyphenyl group in the target compound. Fluorine substituents also increase lipophilicity (logP), whereas methoxy groups could improve aqueous solubility .
Thioacetamide Linkages
All compared compounds (–3) share thioether or thioacetamide linkages, suggesting a common strategy for enhancing sulfur-mediated interactions (e.g., covalent binding or hydrogen bonding). However, the target compound’s acetamide group attached to a dimethoxyphenyl ring may offer unique pharmacokinetic advantages over bulkier substituents like phenethyl () or trifluoromethylpyrimidine ().
Structural and Functional Comparison Table
Research Implications and Gaps
Key research priorities include:
Synthetic Optimization : Yield and purity benchmarks based on methods from .
Biological Profiling: Comparative assays against kinase or antimicrobial targets, leveraging known activities of quinazolinones () and spirocyclic compounds ().
ADMET Studies : Solubility, logP, and metabolic stability comparisons to fluorinated () and nitro-substituted () analogs.
Q & A
Q. What are the validated synthetic routes for preparing N-(3,4-dimethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide?
Methodological Answer: Key synthetic strategies involve multi-step heterocyclic coupling. For example:
- Step 1 : Synthesis of the triazolopyrimidinone core via cyclocondensation of thiosemicarbazide derivatives with β-ketoesters under acidic conditions .
- Step 2 : Thioether linkage formation between the triazolopyrimidinone and acetamide moiety using Mitsunobu coupling or nucleophilic substitution with activated thiols (e.g., 3-mercapto-triazolopyrimidinone) in DMF at 60–80°C .
- Step 3 : Functionalization of the 3,4-dimethoxyphenyl group via Buchwald-Hartwig amidation or direct alkylation, ensuring regioselectivity by protecting reactive sites .
Validation : Monitor intermediates via LC-MS and confirm final purity (>95%) by HPLC .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR to confirm methoxy groups (δ ~3.8 ppm for OCH) and thioether linkage (C-S bond at ~120–130 ppm in ) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with sulfur and nitrogen content .
- X-ray Diffraction : Single-crystal X-ray analysis to resolve the triazolo[4,3-a]pyrimidine fused ring system and confirm spatial orientation of substituents .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or phosphodiesterases (PDEs) using fluorescence polarization assays, given the triazolopyrimidine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination at 48–72 hours .
- Solubility and Stability : Assess pharmacokinetic properties via shake-flask method (aqueous solubility) and microsomal stability assays .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the thioacetamide linkage?
Methodological Answer: Apply Design of Experiments (DoE) to identify critical factors:
- Variables : Reaction temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc) for coupling) .
- Response Surface Modeling : Use software like JMP to model interactions between variables and maximize yield. For example, higher temperatures (>80°C) in DMF improve thiolate nucleophilicity but may degrade sensitive substituents .
- Scale-Up Considerations : Optimize mixing efficiency and solvent volume to maintain reaction homogeneity in flow chemistry systems .
Q. How to address contradictory bioactivity data across similar triazolopyrimidine derivatives?
Methodological Answer: Resolve discrepancies through systematic analysis:
- Structural Variations : Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-ethoxy groups) on target binding using molecular docking (e.g., AutoDock Vina) .
- Assay Conditions : Control variables like ATP concentration in kinase assays or serum content in cell culture, which may alter IC values .
- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 743255) and ChEMBL to identify trends in SAR (Structure-Activity Relationships) .
Q. What strategies are effective for improving metabolic stability of this compound?
Methodological Answer: Focus on structural modifications guided by ADME studies:
- Block Metabolic Hotspots : Introduce deuterium at labile C-H bonds (e.g., methoxy groups) to slow oxidative metabolism .
- Prodrug Design : Mask the acetamide moiety with enzymatically cleavable groups (e.g., ester prodrugs) to enhance oral bioavailability .
- CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms using human liver microsomes to identify metabolic liabilities .
Q. How to validate target engagement in cellular models?
Methodological Answer: Use orthogonal techniques for confirmation:
- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization upon compound treatment to confirm binding .
- Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound treatment to assess dependency .
- Fluorescence Reporter Systems : Engineer cells with GFP-tagged targets to visualize compound localization via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
